N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide
Description
N-Allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide is a thiourea-hydrazide hybrid compound characterized by an allyl-substituted hydrazinecarbothioamide core linked to a 4-nitrophenoxyacetyl moiety. The 4-nitrophenoxy group likely influences its electronic properties, solubility, and biological interactions compared to non-nitro derivatives.
Properties
IUPAC Name |
1-[[2-(4-nitrophenoxy)acetyl]amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-2-7-13-12(21)15-14-11(17)8-20-10-5-3-9(4-6-10)16(18)19/h2-6H,1,7-8H2,(H,14,17)(H2,13,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIMVRKEPNVWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide is a synthetic organic compound with the molecular formula C12H14N4O4S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structure of N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide features a hydrazinecarbothioamide core, an allyl group, and a nitrophenoxyacetyl moiety. These structural elements contribute to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O4S |
| Molecular Weight | 310.33 g/mol |
| CAS Number | 891095-84-4 |
| Purity | Typically 95% |
Research into the mechanisms of action for N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide is ongoing. Preliminary studies suggest that the compound may interact with various cellular targets, potentially leading to:
- Anticancer Activity : The compound has demonstrated promising results in inhibiting cancer cell proliferation. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma multiforme and breast adenocarcinoma, at low concentrations (nanomolar range) .
- DNA Binding and Cleavage : Investigations into the DNA interaction properties indicate that this compound can bind to calf thymus DNA, suggesting potential applications in chemotherapeutic development through DNA cleavage mechanisms .
Anticancer Properties
Several studies have highlighted the anticancer potential of N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide. For instance:
- Cytotoxicity Tests : In vitro assays have revealed that this compound exhibits significant cytotoxicity against glioblastoma and breast cancer cell lines. Morphological changes indicative of apoptosis were observed, such as cell shrinkage and chromatin condensation .
- Comparative Analysis : When compared to structurally similar compounds, such as N-benzyl and N-propyl derivatives, N-allyl showed enhanced biological activity due to its specific allyl substitution which may improve its reactivity and binding affinity .
Mechanistic Insights
The precise pathways through which N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide exerts its effects are not fully elucidated but may involve:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds in this class can induce oxidative stress in cancer cells, leading to cell death .
- Enzyme Inhibition : Investigations into enzyme interactions are ongoing, with some evidence pointing towards inhibition of key metabolic enzymes involved in cancer progression.
Study 1: Antitumor Efficacy
A study conducted by Abou-Melha et al. (2021) evaluated the antitumor efficacy of N-allyl derivatives in various cancer models. The results indicated that certain complexes formed with transition metals exhibited enhanced anticancer properties compared to the parent compound alone.
Study 2: DNA Interaction
Hussein et al. (2015) explored the DNA binding capabilities of this compound and found that it could effectively cleave DNA strands under physiological conditions, a promising feature for developing new chemotherapeutic agents.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Observations :
- Bioactivity Trends : Nitro-substituted analogues (e.g., 2,4-dinitrophenyl in ) show marked anticancer activity, suggesting the nitro group in the target compound may confer similar properties. However, methylphenyl derivatives () demonstrate superior IC₅₀ values due to optimized lipophilicity.
Metal Complexation Behavior
- Co(II), Ni(II) Complexes : Octahedral geometries are common for hydrazinecarbothioamide complexes (), but the target compound’s bulky nitro group may sterically hinder such configurations.
Spectroscopic Characteristics
- IR Spectroscopy: Allyl-hydrazinecarbothioamides show N–H stretches at 3120–3289 cm⁻¹ and C=S stretches near 1200–1250 cm⁻¹ . The nitro group in the target compound would introduce strong NO₂ asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹.
- ¹H NMR: The allyl group’s protons resonate at δ 5.2–5.8 (vinyl CH₂) and δ 4.0–4.5 (N–CH₂), while the 4-nitrophenoxy group’s aromatic protons appear as a doublet near δ 8.2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
